Product packaging for (2S)-4-Amino-2-phosphonobutanoic acid(Cat. No.:CAS No. 666829-20-5)

(2S)-4-Amino-2-phosphonobutanoic acid

Cat. No.: B12541095
CAS No.: 666829-20-5
M. Wt: 183.10 g/mol
InChI Key: LIGHRUBXMCIRET-VKHMYHEASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-4-Amino-2-phosphonobutanoic acid is a chiral phosphono amino acid of high interest in pharmacological and biochemical research. As a stable mimetic of natural amino acids, its core value lies in its potential to modulate glutamate receptor activity and serve as a phosphatase-resistant building block for peptide synthesis . Researchers may utilize this compound to investigate excitatory neurotransmission, as analogous phosphono amino acids are known to act on glutamate-sensitive sites in the central nervous system . Its mechanism of action is likely rooted in its structural similarity to glutamate, allowing it to interact with metabotropic glutamate receptors or other amino acid recognition sites, thereby influencing synaptic signaling pathways . Furthermore, the integration of this hydrolytically stable phosphonate moiety into peptide sequences enables the development of robust molecular tools for studying phospho-dependent protein-protein interactions, a strategy proven effective with related compounds like Pmab ((2S,3R)-2-Amino-3-methyl-4-phosphonobutanoic acid) in inhibiting domains such as the polo-box domain (PBD) of kinases . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H10NO5P B12541095 (2S)-4-Amino-2-phosphonobutanoic acid CAS No. 666829-20-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

666829-20-5

Molecular Formula

C4H10NO5P

Molecular Weight

183.10 g/mol

IUPAC Name

(2S)-4-amino-2-phosphonobutanoic acid

InChI

InChI=1S/C4H10NO5P/c5-2-1-3(4(6)7)11(8,9)10/h3H,1-2,5H2,(H,6,7)(H2,8,9,10)/t3-/m0/s1

InChI Key

LIGHRUBXMCIRET-VKHMYHEASA-N

Isomeric SMILES

C(CN)[C@@H](C(=O)O)P(=O)(O)O

Canonical SMILES

C(CN)C(C(=O)O)P(=O)(O)O

Origin of Product

United States

Molecular Pharmacology and Receptor Interactions of 2s 4 Amino 2 Phosphonobutanoic Acid

Agonistic Profile and Selectivity at Group III Metabotropic Glutamate (B1630785) Receptors

L-AP4 was the first ligand identified to act as a selective agonist for the entire group III family of mGluRs, which includes mGluR4, mGluR6, mGluR7, and mGluR8. ebi.ac.ukwikipedia.org This group of receptors is primarily located presynaptically, where they function as autoreceptors to inhibit the release of glutamate. caymanchem.com L-AP4's ability to selectively activate these receptors without significantly affecting other mGluR groups or ionotropic glutamate receptors has made it an invaluable tool in neuroscience research. caymanchem.comwikipedia.org

While L-AP4 is a group-selective agonist, it exhibits differential potency across the four subtypes of group III mGluRs. ebi.ac.ukwikipedia.org Its highest affinity is for the mGluR4 subtype, followed by mGluR8, mGluR6, and finally mGluR7, for which it shows significantly lower potency. rndsystems.commedchemexpress.com This differential activity is quantified by its EC₅₀ values, which represent the concentration required to elicit a half-maximal response.

EC₅₀ Values of L-AP4 at Human Group III mGluR Subtypes

Receptor Subtype EC₅₀ Value (μM)
mGluR4 0.1 - 0.13
mGluR8 0.29
mGluR6 1.0 - 2.4
mGluR7 249 - 337

Data sourced from references rndsystems.commedchemexpress.com.

This rank order of potency highlights that while L-AP4 activates all group III mGluRs, its effects at lower concentrations are predominantly mediated by mGluR4 and mGluR8.

The binding characteristics of L-AP4 to group III mGluRs have been investigated through competitive interaction studies. These studies often use radiolabeled ligands to determine the affinity and specificity of unlabeled compounds. For instance, L-AP4 demonstrates a low potency in displacing the group II mGluR antagonist [³H]LY341495, confirming its selectivity for group III over group II receptors. nih.gov

Research has also identified competitive antagonists for L-AP4's action at specific receptors. The compound (S)-2-Amino-2-methyl-4-phosphonobutanoic acid (MAP4) has been shown to have no agonist activity at the mGluR4a receptor but instead acts as a competitive antagonist, inhibiting the effects of L-AP4. nih.gov This inhibition by MAP4 was found to be concentration-dependent with a Ki of 190 μM, consistent with a competitive mechanism of action. nih.gov Such studies are crucial for understanding the specific interactions at the orthosteric binding site of the receptor.

Mechanisms of Receptor Activation by (2S)-4-Amino-2-phosphonobutanoic Acid

The activation of group III mGluRs by L-AP4 initiates a cascade of intracellular events, beginning with the engagement of G-proteins and leading to the modulation of downstream signaling pathways.

A primary consequence of Gi/Go protein activation by L-AP4 at group III mGluRs is the inhibition of the enzyme adenylyl cyclase. nih.govnih.gov This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). nih.govnih.gov This mechanism has been clearly demonstrated in studies using baby hamster kidney (BHK) cells transfected with the mGluR4 receptor, where both glutamate and L-AP4 inhibited forskolin-stimulated cAMP production. nih.govnih.gov The reduction in cAMP levels affects the activity of protein kinase A (PKA) and other downstream effectors, ultimately leading to the modulation of neurotransmitter release, a hallmark of group III mGluR activation. caymanchem.com

Allosteric Modulation and Biased Agonism Research

Research into the pharmacology of L-AP4 extends beyond its direct agonism to include interactions with allosteric modulators. A study identified N-phenyl-7-(hydroxylimino)cyclopropa[b]chromen-1a-carboxamide (PHCCC) as a selective allosteric potentiator of mGluR4. nih.gov PHCCC was found to enhance the inhibitory effect of L-AP4 on synaptic transmission at the rat striatopallidal synapse. nih.gov This finding suggests that the activity of L-AP4 can be fine-tuned by other molecules that bind to a different site on the receptor, opening new avenues for pharmacological research. nih.gov

The concept of biased agonism, where a ligand preferentially activates one signaling pathway over another at the same receptor, is an area of growing interest in G-protein coupled receptor (GPCR) pharmacology. However, specific research detailing biased agonism in the context of L-AP4 at group III mGluRs is currently limited. Future studies may explore whether L-AP4 or its analogues can differentially modulate various downstream pathways, such as G-protein-dependent versus β-arrestin-dependent signaling.

Investigation of Biased Signaling Pathways Elicited by this compound

Biased signaling, or functional selectivity, is a phenomenon where a ligand preferentially activates one of several signaling pathways coupled to a single receptor. While research into biased signaling elicited directly by this compound (L-AP4) is still emerging, evidence suggests that the signaling outcomes of group III mGluR activation can be complex and pathway-dependent, particularly in the presence of allosteric modulators.

One indication of potential biased signaling comes from studies on mGluR7. The negative allosteric modulator (NAM) MMPIP has been shown to inhibit L-AP4-induced calcium mobilization in cells expressing mGluR7 and the G-protein Gα15. nih.gov However, MMPIP does not effectively block other L-AP4-mediated responses at mGluR7, such as the inhibition of cAMP accumulation or the activation of G-protein-activated inwardly rectifying potassium (GIRK) channels. nih.gov This differential blockade of L-AP4's effects by a NAM at the same receptor suggests that L-AP4's signaling can be biased, with certain pathways being more susceptible to allosteric modulation than others.

Further evidence for biased signaling at group III mGluRs comes from studies on mGluR4 in dendritic cells. Selective mGluR4 PAMs, such as ADX88178 , have been found to induce the expression and catalytic activity of the immunoregulatory enzyme indoleamine 2,3-dioxygenase 1 (IDO1). nih.gov This effect was shown to be dependent on mGluR4 but independent of the canonical G_i/G_o protein signaling pathway that leads to cAMP inhibition. nih.gov Instead, it involves PI3K, Src, and non-canonical NF-κB signaling. nih.gov While L-AP4 itself was not the primary focus of this aspect of the study, the ability of a PAM to engage a G-protein-independent pathway suggests that the signaling cascade initiated by an orthosteric agonist like L-AP4 can be directed or biased by allosteric modulators.

The table below details the differential signaling effects observed with L-AP4 and allosteric modulators at group III mGluRs, highlighting the potential for biased agonism.

ReceptorModulatorSignaling PathwayEffectReference
mGluR7MMPIP (NAM)Ca²⁺ Mobilization (via Gα15)Inhibits L-AP4 effect nih.gov
mGluR7MMPIP (NAM)Inhibition of cAMP accumulationDoes not block L-AP4 effect nih.gov
mGluR7MMPIP (NAM)GIRK channel activationDoes not block L-AP4 effect nih.gov
mGluR4ADX88178 (PAM)IDO1 expression (G-protein independent)Activates pathway nih.gov
mGluR4PHCCC (PAM)Inhibition of cAMP (G-protein dependent)Reduces cAMP formation nih.gov

Structural Biology and Rational Design of 2s 4 Amino 2 Phosphonobutanoic Acid Analogs

Structure-Activity Relationship (SAR) Studies of (2S)-4-Amino-2-phosphonobutanoic Acid Derivatives

Structure-activity relationship (SAR) studies have been instrumental in defining the key pharmacophoric elements of this compound required for its biological activity. These studies have systematically explored the roles of its stereochemistry, the phosphonate (B1237965) group, and the amino acid backbone.

Impact of Stereochemistry (S-configuration) on Receptor Binding and Efficacy

The stereochemistry at the α-carbon is a critical determinant of the biological activity of 4-Amino-2-phosphonobutanoic acid. The naturally occurring L-enantiomer, this compound (L-AP4), is a potent agonist at group III mGluRs. nih.govjneurosci.org In contrast, the (2R)-enantiomer (D-AP4) is significantly less active. This stereoselectivity highlights the specific three-dimensional arrangement of the functional groups required for optimal interaction with the receptor binding pocket.

Table 1: Activity of this compound (L-AP4) at Group III mGluR Subtypes

Receptor SubtypeEC50 (µM)
mGlu40.1-0.13 core.ac.uktocris.com
mGlu61.0-2.4 core.ac.uktocris.com
mGlu7249-337 core.ac.uktocris.com
mGlu80.29 core.ac.uktocris.com

This table shows the potency of the (S)-enantiomer, L-AP4. The (R)-enantiomer is known to be significantly less active.

Modifications of the Amino Acid Backbone and Side Chain

Modifications to the amino acid backbone and the side chain of this compound have revealed important insights into the structural requirements for agonist versus antagonist activity. The introduction of a methyl group at the α-position of L-AP4 led to the discovery of (S)-2-Amino-2-methyl-4-phosphonobutanoic acid (MAP4), which acts as an antagonist at the mGlu4a receptor. nih.gov This finding demonstrates that even a small modification to the backbone can dramatically alter the pharmacological profile of the compound, switching it from an agonist to an antagonist. nih.gov MAP4 competitively inhibits the effects of L-AP4, indicating that it binds to the same site but is unable to elicit a receptor response. nih.gov

Table 2: Pharmacological Activity of Backbone-Modified L-AP4 Analogs

CompoundModificationReceptorActivityKi (µM)
L-AP4NonemGlu4aAgonist-
MAP4α-methylmGlu4aAntagonist190 nih.gov

This table illustrates how a single methyl group addition to the backbone can convert an agonist into an antagonist.

Design and Synthesis of Constrained this compound Analogs

To investigate the bioactive conformation of this compound, researchers have designed and synthesized conformationally constrained analogs. By restricting the rotational freedom of the molecule, these analogs provide valuable information about the optimal spatial arrangement of the pharmacophoric groups for receptor binding and activation.

Cyclopropyl (B3062369) and Other Ring-Constrained Derivatives

A notable strategy for constraining the structure of L-AP4 is the introduction of a cyclopropyl ring. The synthesis of (E)- and (Z)-2-amino-2,3-methano-4-phosphonobutanoic acid, which are cyclopropyl analogs of L-AP4, has been reported. nih.gov These compounds lock the dihedral angle between the α-amino and β-carbon, providing insights into the preferred conformation at the receptor. nih.gov

The synthesis of these cyclopropyl analogs involves a Horner-Emmons reaction followed by cyclopropanation with diazomethane, photoelimination of nitrogen, and subsequent hydrolysis. nih.gov The biological evaluation of these constrained analogs in the rat hippocampal slice has revealed interesting differences in their activity at different synaptic pathways, suggesting that the bioactive conformation of L-AP4 may vary between different receptor populations. nih.gov

In the lateral perforant path (LPP), the (E)- and (Z)-isomers were found to be equipotent, whereas in the medial perforant path (MPP), the (E)-isomer was significantly more potent than the (Z)-isomer. nih.gov This suggests that an extended conformation of L-AP4 is preferred in the LPP. nih.gov

Table 3: Biological Activity of Cyclopropyl Analogs of this compound

CompoundSynaptic PathwayIC50 (µM)
(Z)-2-amino-2,3-methano-4-phosphonobutanoic acidLPP18 nih.gov
(E)-2-amino-2,3-methano-4-phosphonobutanoic acidLPP17 nih.gov
(Z)-2-amino-2,3-methano-4-phosphonobutanoic acidMPP1580 nih.gov
(E)-2-amino-2,3-methano-4-phosphonobutanoic acidMPP81 nih.gov

This table highlights the differential activity of constrained analogs in different neuronal pathways.

Phosphonate Isosteres and Bioisosteric Replacements

The phosphonate group is a critical component of the L-AP4 pharmacophore, but its high polarity can limit blood-brain barrier permeability. This has led to the exploration of phosphonate isosteres and bioisosteric replacements to improve the pharmacokinetic properties of L-AP4 analogs while maintaining biological activity. cambridgemedchemconsulting.comnih.gov

One common bioisosteric replacement for a carboxylic acid or a phosphonate group is the tetrazole ring. nih.govresearchgate.net The tetrazole moiety is a non-classical bioisostere that can mimic the acidic properties of the phosphonate group and participate in similar hydrogen bonding interactions. nih.gov While the direct synthesis of tetrazole-containing analogs of this compound is not detailed in the provided search results, the general principle of using tetrazoles as phosphonate bioisosteres is a well-established strategy in medicinal chemistry. nih.govresearchgate.net The synthesis of such analogs would likely involve the construction of a nitrile precursor followed by a [2+3] cycloaddition with an azide (B81097) source to form the tetrazole ring. organic-chemistry.org

The development of phosphonate isosteres aims to create compounds with improved drug-like properties, such as enhanced metabolic stability and better oral bioavailability, which are crucial for the development of therapeutic agents targeting the central nervous system.

Molecular Modeling and Computational Chemistry in Analog Design

The rational design of analogs for this compound, also known as L-AP4, heavily relies on molecular modeling and computational chemistry. nih.govnih.gov These techniques provide crucial insights into the structural and electronic properties that govern the interaction of these ligands with their biological targets, primarily the group III metabotropic glutamate (B1630785) receptors (mGluRs). By simulating and analyzing these interactions at an atomic level, researchers can predict the binding affinity and functional activity of novel derivatives, thereby guiding synthetic efforts toward more potent and selective compounds. This computational approach accelerates the drug discovery process and reduces the reliance on extensive and time-consuming experimental screening. mdpi.com

Ligand-receptor docking simulations are a cornerstone of computational drug design, used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor protein. For this compound analogs, these simulations are typically performed using homology models or crystal structures of the ligand-binding domains of group III mGluRs, such as mGluR4 and mGluR8. nih.gov

Research has focused on elucidating the key interactions within the binding pocket. Molecular modeling, guided by the crystal structure of the mGluR1 receptor, has been used to explore the ligand binding pocket of the group III mGluR4 subtype. nih.gov These studies have identified a microenvironment rich in positively charged amino acids that are crucial for recognizing the negatively charged phosphonate group of L-AP4. nih.gov Site-directed mutagenesis experiments have confirmed the importance of several key residues. For instance, within the mGluR4 binding site, Lysine 405, which is conserved across all mGluR subtypes, appears to be a fundamental residue for ligand recognition; its mutation to alanine (B10760859) was found to almost completely abolish the binding of [³H]L-AP4. nih.gov Other important interactions involve residues on both lobes of the venus flytrap-like binding domain. Specifically, Lysine 74 on lobe I and Glutamate 287 on lobe II have been shown to be determinants of high-affinity binding. nih.gov The mutation of either of these residues can lead to a significant loss in ligand binding, highlighting the precise structural requirements for agonism. nih.gov

While docking studies are invaluable for understanding binding modes, predicting binding affinity with high accuracy remains a challenge. A study performing flexible-ligand docking simulations for a library of 20 ligands against the mGluR8 crystal structure found only a weak correlation (R = 0.30) between the predicted docking scores and the experimental binding affinities. nih.gov The correlation was even weaker for a homology model of mGluR4, underscoring the need for more refined computational methods, such as molecular dynamics simulations and free energy calculations, to accurately rank potential ligands. nih.gov

Table 1: Representative Docking and Experimental Binding Data for Ligands at the mGluR8 Receptor This table illustrates the observed correlation between docking scores and experimental values as reported in computational studies.

Compound ID (ChEMBL)Experimental ΔG (kcal/mol)Glide Docking Score
CHEMBL575060-8.5-8.1
CHEMBL33567-10.0-7.9
CHEMBL574971-7.9-7.8
CHEMBL574972-7.6-7.8
CHEMBL155106-8.0-7.6
Data sourced from a study evaluating binding affinity prediction for metabotropic glutamate receptors, highlighting the complexities in correlating docking scores with experimental affinities. nih.gov

The biological activity of flexible molecules like this compound is highly dependent on the specific three-dimensional conformation they adopt to fit into the receptor's binding site. Conformational analysis, therefore, is critical for understanding structure-activity relationships (SAR) and for designing constrained analogs that lock the molecule in its bioactive conformation.

A key strategy in probing the bioactive conformation is the synthesis and evaluation of conformationally restricted analogs. For example, cyclopropyl derivatives of this compound were prepared to limit the rotational freedom of the carbon backbone. nih.gov The biological evaluation of these rigid analogs in different neuronal pathways of the rat hippocampus revealed that distinct conformations may be responsible for activity at different receptor populations. nih.gov Specifically, in the lateral perforant path (LPP), both the (E)- and (Z)-isomers of 2-amino-2,3-methano-4-phosphonobutanoic acid were found to be equipotent, suggesting they can adopt a similar spatial arrangement of their key functional groups. nih.gov Molecular modeling studies indicated that this is achieved when the analogs adopt an extended conformation. nih.gov The optimal overlap for activity was predicted to occur with an αC-βC-γC-P dihedral angle between 130° and 180° for the (Z)-isomer and between -130° and -180° for the (E)-isomer. nih.gov This suggests that the bioactive conformation for agonism at the L-AP4 receptor in this pathway is an extended one. nih.gov

Table 2: Biological Activity and Proposed Bioactive Conformation of Cyclopropyl AP4 Analogs in the Lateral Perforant Path (LPP)

CompoundIC₅₀ in LPP (µM)Proposed Bioactive Dihedral Angle (αC-βC-γC-P)
(Z)-2-amino-2,3-methano-4-phosphonobutanoic acid18130° to 180°
(E)-2-amino-2,3-methano-4-phosphonobutanoic acid17-130° to -180°
Data derived from the molecular modeling and neuropharmacological evaluation of constrained analogs of 2-amino-4-phosphonobutanoic acid. nih.gov

Pharmacophore mapping complements conformational analysis by abstracting the essential chemical features required for a molecule to be recognized by a receptor. A pharmacophore model defines the spatial arrangement of features like hydrogen bond donors and acceptors, charged groups, and hydrophobic centers. For group III mGluR agonists, the essential pharmacophoric points are derived from the structure of this compound itself: an α-amino group (positive ionizable center), an α-carboxyl group (negative ionizable center), and the terminal phosphonate group (a second negative ionizable center). nih.gov The conformational analysis studies indicate that an extended arrangement of these groups is preferred. nih.gov While detailed, validated pharmacophore models for group III mGluRs are complex to develop, they generally include these key features with specific distance constraints between them, along with defined steric exclusion volumes to account for regions where bulky substituents would clash with the receptor. nih.gov

Table 3: Putative Pharmacophore Features for Group III mGluR Agonism Based on this compound

Pharmacophoric FeatureCorresponding Chemical GroupRole in Binding
Positive Ionizable Centerα-amino group (-NH₃⁺)Interaction with negatively charged residues in the binding site.
Negative Ionizable Center 1α-carboxyl group (-COO⁻)Interaction with positively charged residues or metal ions.
Negative Ionizable Center 2Phosphonate group (-PO₃H⁻)Key interaction with a pocket of positively charged residues (e.g., Lys405). nih.gov
Conformational ConstraintExtended backboneDefines the required distance and geometry between the pharmacophoric points. nih.gov

Cellular and Subcellular Mechanisms Modulated by 2s 4 Amino 2 Phosphonobutanoic Acid

Regulation of Neurotransmitter Release

L-AP4 plays a significant role in controlling the release of neurotransmitters, primarily through its action on presynaptic group III mGluRs.

L-AP4 is widely recognized for its function as a synaptic depressant that curtails the release of glutamate (B1630785). bioscience.co.ukrndsystems.com By activating presynaptic group III mGluRs located on glutamatergic terminals, L-AP4 initiates an inhibitory feedback mechanism. nih.gov This activation leads to a reduction in excitatory post-synaptic currents in various glutamatergic pathways, including those in the hippocampus, olfactory bulb, and retina. bioscience.co.uknih.gov The inhibitory effect on glutamate release is a key mechanism for controlling synaptic transmission and preventing excitotoxicity. bioscience.co.uknih.gov In the hippocampus, for instance, L-AP4 has been shown to suppress excitatory transmission. nih.gov Studies in human epileptic sclerotic hippocampus have highlighted that the loss of this L-AP4-mediated feedback inhibition could contribute to the pathophysiology of temporal lobe epilepsy. nih.gov The potency of L-AP4 in inhibiting glutamate release can be observed in its IC50 value of 2.5 µM for suppressing glutamate release. bioscience.co.uk

Research Findings on L-AP4 and Glutamate Release

Brain RegionEffect of L-AP4Receptor TargetReference
HippocampusSuppresses excitatory transmission by reducing glutamate release.mGluR4, mGluR7 nih.gov
Olfactory BulbDepresses synaptic transmission.Presynaptic AP4 receptor bioscience.co.uknih.gov
RetinaDepresses synaptic transmission in glutamatergic pathways.Group III mGluRs bioscience.co.uk
Lateral Perforant Path (Hippocampal Slice)Blocks evoked synaptic transmission.Presynaptic receptors nih.gov

Beyond its primary role in the glutamatergic system, L-AP4 also influences other neurotransmitter systems, including the dopaminergic system. Dopamine (B1211576) is a crucial neuromodulator involved in reward, motivation, and motor control, and its signaling can be affected by glutamate receptor activity. nih.goviu.edu The interaction between glutamate and dopamine systems is complex, with glutamate modulating dopamine release and dopamine, in turn, affecting synaptic plasticity in circuits that receive both glutamatergic and dopaminergic inputs. frontiersin.org Activation of D1 dopamine receptors can influence the phosphorylation and trafficking of AMPA receptors, a key component of glutamatergic synapses, suggesting a mechanism by which L-AP4's modulation of the glutamate system can have downstream effects on dopaminergic signaling and plasticity. nih.gov

Influence on Synaptic Plasticity Mechanisms

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is fundamental for learning and memory. pnas.org L-AP4 has been shown to exert significant influence over these processes.

Long-term potentiation (LTP) and long-term depression (LTD) are the primary molecular mechanisms underlying learning and memory, representing a persistent strengthening and weakening of synapses, respectively. wikipedia.orgfrontiersin.org L-AP4 has been demonstrated to modulate both LTP and LTD. In vivo studies in rats have shown that L-AP4 can reduce the amplitude of LTP in the dentate gyrus and CA1 region of the hippocampus. nih.gov This effect on LTP is believed to be a contributing factor to the impairments in spatial learning observed with L-AP4 administration. nih.gov The modulation of LTP and LTD often involves the trafficking of AMPA receptors to and from the synaptic membrane, a process that can be influenced by the activation of metabotropic glutamate receptors. pnas.orgnih.govyoutube.com

Effects of L-AP4 on Long-Term Potentiation (LTP)

Brain RegionAge of AnimalEffect of L-AP4NoteReference
Dentate Gyrus (DG)12-week-old ratsSignificantly reduced the amplitude of LTP.This effect was blocked by the antagonist MCPG. nih.gov
CA112-week-old ratsSignificantly reduced the amplitude of LTP.This effect was blocked by the antagonist MCPG. nih.gov

The regulation of neurotransmitter release and synaptic plasticity by L-AP4 suggests its involvement in the development and maturation of neural circuits. For instance, research indicates a developmental regulation of CB1-mediated spike-time-dependent depression at immature mossy fiber-CA3 synapses, a process where group III mGluRs can play a modulatory role. Furthermore, studies in the retina have shown that L-AP4 can be used as a tool to dissect the formation of ON and OFF channels, which are fundamental to visual processing and are established during development. researchgate.netnih.gov

Intracellular Signaling Pathways and Enzyme Modulation

The effects of (2S)-4-Amino-2-phosphonobutanoic acid are mediated by its interaction with group III mGluRs, which are G-protein-coupled receptors (GPCRs). nih.gov The activation of these receptors triggers intracellular signaling cascades that modulate various cellular functions.

Group III mGluRs, including those activated by L-AP4, are typically coupled to inhibitory G-proteins (Gi/o). nih.gov Activation of these receptors generally leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP). nih.gov However, the relationship between L-AP4's effects and cAMP levels is not always straightforward. For example, in cultured rat cerebellar granule cells, the survival-promoting effect of L-AP4 did not seem to be directly related to changes in cAMP levels. nih.gov

Another critical signaling mechanism initiated by L-AP4 is the modulation of ion channels. Studies have shown that L-AP4 can inhibit high-threshold voltage-dependent calcium currents in olfactory bulb neurons. nih.gov This inhibition of calcium influx is a direct mechanism contributing to the presynaptic inhibition of neurotransmitter release. nih.gov This action is mediated by a G-protein, as it was sensitive to pertussis toxin (PTX), an inhibitor of Gi/o proteins. nih.gov

Intracellular Signaling Modulated by L-AP4

Signaling Pathway/MoleculeEffect of L-AP4 ActivationCellular OutcomeReference
Adenylyl Cyclase / cAMPGenerally inhibitory, leading to decreased cAMP.Modulation of various cellular processes, though not always directly correlated with observed effects like cell survival. nih.gov
Voltage-Dependent Calcium ChannelsInhibition of high-threshold calcium currents.Presynaptic inhibition of neurotransmitter release. nih.gov
G-proteins (Gi/o)Activation by group III mGluRs.Mediates the inhibition of adenylyl cyclase and calcium channels. nih.gov

cAMP Pathway Regulation

The primary mechanism through which this compound exerts its effects is by activating group III mGluRs, which are negatively coupled to the adenylyl cyclase enzyme via G-proteins. nih.gov This interaction leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP). nih.gov

Research has consistently demonstrated that L-AP4 inhibits forskolin-stimulated cAMP production in various cell types. nih.gov For instance, in studies involving primary rat microglia, activation of group III mGluRs with L-AP4 effectively inhibited the production of cAMP induced by forskolin, confirming the functional coupling of these receptors to the negative regulation of adenylyl cyclase. nih.gov This inhibitory effect on the cAMP pathway is a cornerstone of the cellular action of L-AP4 and the group III mGluRs it activates. nih.gov However, it is noteworthy that in some specific cellular contexts, such as the promotion of cerebellar granule cell survival, the effects of L-AP4 appeared to be independent of changes in cAMP levels, suggesting the involvement of alternative signaling pathways in certain neurotrophic roles. nih.gov

The potency of L-AP4 varies across the different subtypes of group III mGluRs, as shown by its EC50 values.

Receptor SubtypeReported EC50 Values (μM) for this compound
mGlu40.1 - 0.13
mGlu80.29
mGlu61.0 - 2.4
mGlu7249 - 337
Data sourced from Tocris Bioscience and R&D Systems product information. rndsystems.com

Astroglial and Microglial Interactions

This compound has significant modulatory effects on glial cells, including astrocytes and microglia, which are crucial for brain homeostasis and the inflammatory response.

Activation of group III mGluRs on these cells can influence their phenotype and function. For example, L-AP4 has been shown to promote the differentiation of fetal mouse neocortical progenitor cells toward both oligodendrocytic and astrocytic phenotypes. frontiersin.org In co-cultures of astrocytes and oligodendrocytes, L-AP4 stimulated astrocytes to release Transforming Growth Factor-β1 (TGF-β1), which in turn protected oligodendrocytes from kainate-induced cell death. frontiersin.org

In microglia, the resident immune cells of the central nervous system, L-AP4 demonstrates anti-inflammatory and neuroprotective properties. nih.gov Activation of microglial group III mGluRs with L-AP4 can reduce the neurotoxicity that occurs when microglia are stimulated by inflammatory agents. nih.govnih.gov

Modulation of Glial Glutamate Transporter Activity

Astrocytes are fundamental in regulating extracellular glutamate levels, primarily through high-affinity glutamate transporters such as GLAST (EAAT1) and GLT-1 (EAAT2). nih.gov The activity of group III mGluRs, activated by this compound, can modulate the expression and function of these critical transporters.

Research suggests that acting on astrocytes, group III mGluR activation can enhance glutamate uptake by modulating the expression of both GLT-1 and GLAST. frontiersin.org In one study, L-AP4 was found to prevent the neurotoxicity of astrocytes treated with the inflammatory agent lipopolysaccharide (LPS), an effect that was attributed to an increased expression of glutamate transporters. frontiersin.org Another study involving cultured astrocytes demonstrated that preincubation with L-AP4 stimulated glutamate uptake. jneurosci.org However, the authors noted that this result is complex because L-AP4 itself may act as a substrate for the glutamate transporters, potentially competing with glutamate. jneurosci.org This highlights a dual role where L-AP4 can both stimulate transporter expression and interact directly with the transport site.

Impact on Neuroinflammation Research Models

The ability of this compound to modulate glial cell activity gives it a significant impact in research models of neuroinflammation. Neuroinflammation is a key component of many neurodegenerative diseases and is often studied using agents like LPS to activate microglia and astrocytes. youtube.comfrontiersin.org

L-AP4 has been shown to exert potent anti-inflammatory effects in these models. It reduces the reactivity of microglia that have been activated by LPS and other pro-inflammatory stimuli like chromogranin A (CGA). nih.gov This modulation by L-AP4 leads to a decrease in the production of neurotoxic factors by the activated microglia, thereby protecting neurons from damage. nih.govnih.gov In models relevant to Alzheimer's disease, activation of group III mGluRs on microglia by agonists like L-AP4 protects against mitochondrial depolarization and apoptosis induced by CGA and Aβ peptide. nih.gov Furthermore, in an in-vivo mouse model of multiple sclerosis, known as experimental autoimmune encephalomyelitis (EAE), treatment with L-AP4 resulted in a reduction of the disability score, indicating a beneficial effect on the course of the neuroinflammatory disease. frontiersin.org

Neuroinflammation ModelActivating Agent(s)Effect of this compound (L-AP4)Reference
In vitro Microglia ActivationLipopolysaccharide (LPS)Reduced microglial reactivity and subsequent neurotoxicity nih.gov
In vitro Microglia/Neuronal Co-cultureLipopolysaccharide (LPS)Reduced neuronal apoptosis resulting from microglial activation nih.gov
In vitro Microglia ActivationChromogranin A (CGA)Reduced microglial neurotoxicity nih.gov
In vitro Microglia ActivationAmyloid β peptide 25-35 (Aβ25-35)Did not reduce neurotoxicity (in this specific study) nih.gov
In vivo Autoimmune EncephalitisExperimental Autoimmune Encephalomyelitis (EAE)Reduced disability score frontiersin.org
In vitro Astrocyte ActivationInflammatory CytokinesDownregulated expression of the chemokine Rantes (CCL5) frontiersin.org

Investigation of 2s 4 Amino 2 Phosphonobutanoic Acid in in Vitro and in Vivo Research Models Mechanistic Focus

Electrophysiological Studies in Neuronal Preparations

Electrophysiology techniques are fundamental in elucidating the effects of (2S)-4-Amino-2-phosphonobutanoic acid on neuronal activity and synaptic function. These methods allow for direct measurement of changes in ion flow, membrane potential, and synaptic currents in response to the compound.

Whole-cell patch-clamp is a high-resolution technique used to record the electrical activity of a single neuron, providing detailed insights into how this compound modulates synaptic transmission.

In studies using a retinal slice preparation from the mudpuppy (Necturus maculosus), whole-cell patch-clamp recordings were obtained from ON bipolar cells. Application of L-2-amino-4-phosphonobutanoic acid (L-AP4) at concentrations of 5-10 µM evoked an outward current and a decrease in membrane conductance. doi.org This effect indicates that L-AP4 closes non-specific cation channels that are normally open in these cells. doi.org Similarly, research on cultured olfactory bulb neurons demonstrated that L-AP4 inhibits high-threshold calcium currents, which is a key mechanism for its ability to suppress excitatory synaptic transmission. nih.gov These findings suggest that the activation of L-AP4-sensitive receptors, which are G-protein-coupled, leads to the presynaptic inhibition of neurotransmitter release by reducing calcium influx. nih.gov

Table 1: Effects of this compound in Whole-Cell Patch-Clamp Studies

Cell Type Preparation Key Findings Reference
ON Bipolar Cells Mudpuppy Retinal Slices Evoked an outward current and a decrease in membrane conductance. doi.org
Olfactory Bulb Neurons Cultured Rat Neurons Inhibited high-threshold voltage-dependent calcium currents and suppressed excitatory synaptic transmission. nih.gov
Retinal Ganglion Cells Postnatal Cat Retina Did not directly activate currents, suggesting no transient expression of APB receptors on these cells during the studied developmental period.

Field potential recordings measure the summed electrical activity of a population of neurons, making this technique ideal for studying synaptic plasticity phenomena like long-term potentiation (LTP), a cellular correlate of learning and memory.

In rat hippocampal slices, the application of this compound (referred to as APB in the study) was investigated for its role in LTP in the CA1 region. When a 50 µM concentration of either the D(-) or L(+) isomer of APB was present during tetanic stimulation, the early phases of LTP developed normally. However, the maintenance of LTP was significantly affected. nih.gov From two hours post-tetanization onward, both the excitatory postsynaptic potential (EPSP) and the population spike potentiation were irreversibly eliminated. nih.gov This delayed decline of LTP suggests that an APB-sensitive mechanism, engaged during and after the tetanus, is crucial for the late-phase maintenance of LTP. nih.gov

Table 2: Influence of this compound on Long-Term Potentiation (LTP) in Hippocampal Slices

Experimental Model Measurement Observation Conclusion Reference
Rat Hippocampal Slices (CA1) Field EPSP, Population Spike Early LTP ( <2 hours) was normal. APB-sensitive receptors are necessary for the late-phase maintenance of LTP. nih.gov
Rat Hippocampal Slices (CA1) Field EPSP, Population Spike Late LTP (>2 hours) was eliminated irreversibly. The effect is on the consolidation/maintenance mechanism, not induction. nih.gov

Electroretinography (ERG) is a diagnostic test that measures the electrical response of the various cell types in the retina. This compound has been instrumental in dissecting the contributions of different retinal pathways to the ERG waveform.

Information processing in the vertebrate retina is segregated into ON and OFF channels. This compound has been shown to be a selective pharmacological tool that blocks the ON channel while leaving the OFF channel intact. nih.gov In studies on the mudpuppy retina, the compound blocked the light response of the ON bipolar cells. nih.gov In ERG recordings from rats, intravitreal injection of APB abolished the b-wave, which reflects the activity of ON-bipolar cells, along with the oscillatory potentials. researchgate.net The a-wave, generated by photoreceptors, remained unaffected. researchgate.net This selective action allows researchers to isolate and study the function of specific retinal circuits. researchgate.netnih.gov

Table 3: Summary of this compound Effects in Electroretinography (ERG)

Animal Model Key Effect on ERG Interpretation Reference(s)
Mudpuppy Blocked all responses in the ON channel. Mimics the endogenous photoreceptor transmitter at ON bipolar cells. nih.gov
Rat Abolished the b-wave and oscillatory potentials. The light response of depolarizing (ON) bipolar cells is blocked. researchgate.net
Rat Did not attenuate the a-wave. Photoreceptor function is not directly affected. researchgate.net
Mouse Used to pharmacologically block the b-wave. Allows for the isolation and study of the a-wave to assess cone function. nih.gov

Microdialysis and Neurochemical Monitoring in Experimental Animals

In vivo microdialysis is a technique used to measure the concentration of substances in the extracellular fluid of living tissues. This method has been employed to understand how this compound modulates neurotransmitter release in real-time within specific brain regions.

A study utilizing in vivo microdialysis in the dorsal striatum of freely moving rats investigated the role of group III mGlu receptors on dopamine (B1211576) release. nih.gov Perfusion of L-AP4 through the microdialysis probe resulted in a dose-dependent reduction in the basal extracellular levels of dopamine. nih.gov Furthermore, L-AP4 significantly attenuated the increase in dopamine release stimulated by amphetamine. nih.gov These findings demonstrate that tonically active group III mGlu receptors, which are sensitive to L-AP4, provide an inhibitory regulation of dopamine release in the striatum. nih.gov

Table 4: Neurochemical Effects of this compound Measured by In Vivo Microdialysis

Brain Region Neurotransmitter Effect of L-AP4 Experimental Condition Reference
Rat Dorsal Striatum Dopamine Dose-dependent reduction Basal release nih.gov
Rat Dorsal Striatum Dopamine Significant reduction Amphetamine-stimulated release nih.gov

Animal Models for Investigating Fundamental Neurobiological Functions

Behavioral studies in animal models are essential for linking the cellular and neurochemical actions of a compound to complex physiological functions like learning and memory.

The role of L-AP4-sensitive mGluRs in cognitive functions has been explored using spatial learning tasks in rats. In one study, intracerebroventricular injection of L-AP4 produced a selective impairment in spatial learning. doi.orgnih.gov Rats treated with L-AP4 showed impaired acquisition and recall in both the Morris water maze and an 8-arm radial maze task, as indicated by increased escape latencies and reduced quadrant bias, respectively. doi.orgnih.gov Importantly, the compound did not affect the animals' swimming speed or their ability to perform a non-spatial version of the task where the escape platform was visible. doi.orgnih.gov This indicates that the observed deficit was specific to spatial learning and not due to motor or motivational impairments. doi.orgnih.gov The learning impairment induced by L-AP4 was antagonized when co-administered with an mGluR antagonist, (S)-2-amino-2-methyl-4-phosphonobutanoic acid (MAP4), further confirming the involvement of these receptors in memory formation. doi.orgnih.gov

Table 5: Effects of this compound on Learning and Memory in Animal Models

Animal Model Behavioral Task Key Findings Interpretation Reference(s)
Rat Morris Water Maze Impaired acquisition and recall of the hidden platform location. L-AP4 selectively impairs spatial learning. doi.orgnih.gov
Rat 8-Arm Radial Maze Impaired performance in the spatial task. The effect is consistent across different spatial memory paradigms. doi.orgnih.gov
Rat Morris Water Maze (Visible Platform) No effect on latency to reach the platform. The deficit is not due to impaired motor function or visual acuity. doi.orgnih.gov

Research into Sensory Processing and Pain Pathways

The activation of group III mGluRs by L-AP4 has been shown to modulate nociceptive signaling at multiple levels of the pain neuroaxis. nih.gov All mGluR subtypes, with the exception of mGluR6, are expressed within nociceptive pathways, where they regulate pain transmission. nih.gov The glutamatergic system's hyperexcitability is associated with central sensitization, a key phenomenon in the development of chronic pain. nih.gov

In preclinical behavioral studies, peripheral administration of L-AP4 demonstrated inhibitory effects on nociceptive behaviors in animal models of inflammatory pain. nih.gov For instance, intraplantar injection of L-AP4 inhibited responses in a capsaicin-induced inflammatory pain model in rats. nih.gov Similarly, in an arthritic rat model, L-AP4 injected into the knee joint was found to inhibit secondary mechanical hyperalgesia. nih.gov At the spinal cord level, intrathecal application of L-AP4 has been shown to suppress nociceptive responses in the formalin test and to alleviate mechanical and cold hypersensitivity in models of neuropathic pain. nih.gov These findings suggest that activating group III mGluRs in both the peripheral and central nervous systems can produce beneficial inhibitory effects on pain-related behaviors. nih.gov

The following table summarizes key findings from studies investigating L-AP4 in pain models.

Pain Model Administration Route Species Key Finding Citation
Capsaicin-induced inflammationIntraplantarRatInhibition of nociceptive behaviors nih.gov
Carrageenan-induced arthritisIntra-articularRatInhibition of secondary mechanical hyperalgesia nih.gov
Formalin testIntrathecalRatSuppression of nociceptive responses nih.gov
Chronic Constriction Injury (CCI)IntrathecalRatSuppression of mechanical and cold hypersensitivity nih.gov

Investigations of Motor Control and Coordination

The role of this compound in motor control has been extensively studied, particularly concerning its action on cerebellar circuits and within the basal ganglia. The cerebellum is crucial for motor performance, and synapses between parallel fibers and Purkinje cells are key to its function. frontiersin.org L-AP4 has been shown to inhibit synaptic transmission in the cerebellum. nih.gov

Studies using knockout (KO) mice lacking the mGluR4 subtype have been particularly insightful. While mGluR4 KO mice displayed normal spontaneous motor activity and were unimpaired in some motor coordination tests, they showed deficits in learning complex motor tasks, such as the rotating rod test. nih.gov In wild-type mice, L-AP4 application depressed synaptic responses in cerebellar slices, an effect that was absent in the mGluR4 KO mice, confirming the receptor's role in mediating this inhibition. frontiersin.orgnih.gov Specifically, L-AP4 produces a presynaptic depression of glutamate (B1630785) release from parallel fiber terminals. frontiersin.orgnih.gov For example, bath application of L-AP4 reversibly reduced the amplitude of evoked excitatory postsynaptic currents (EPSCs) in Purkinje cells. frontiersin.org

Furthermore, investigations in rat models of Parkinson's disease have revealed complex, site-specific effects of L-AP4 on motor function. Activation of group III mGluRs in the globus pallidus with L-AP4 was found to have antiparkinsonian actions, reversing severe akinetic deficits. nih.gov Conversely, when injected into the substantia nigra pars reticulata, L-AP4 enhanced motor impairments. nih.gov These findings suggest that the therapeutic potential of targeting group III mGluRs for motor disorders depends critically on the specific brain nucleus and receptor subtype involved. nih.gov

Application in Cell Culture Systems for Mechanistic Elucidation

Cell culture systems have been instrumental in dissecting the molecular pharmacology and downstream signaling pathways of this compound. These in vitro models, which include recombinant receptor expression systems and various neuronal and glial cell lines, allow for controlled investigation of receptor-ligand interactions and cellular responses.

Studies in Recombinant Receptor Expression Systems

Heterologous expression systems, such as Human Embryonic Kidney (HEK293) and Baby Hamster Kidney (BHK) cells, have been widely used to characterize the pharmacology of individual mGluR subtypes. nih.govnih.gov L-AP4 is a selective agonist for group III mGluRs, but it does not discriminate well between the individual subtypes within this group (mGluR4, mGluR6, mGluR7, and mGluR8). wikipedia.orgrndsystems.comtocris.com

Studies in these recombinant systems have precisely quantified the potency of L-AP4 at each group III receptor. rndsystems.comtocris.com These experiments typically measure the inhibition of forskolin-stimulated cAMP production or the stimulation of [³⁵S]GTPγS binding following agonist application. nih.gov Surprisingly, in some studies using HEK cells expressing mGluR4, activation by L-AP4 did not lead to the expected receptor internalization or desensitization, highlighting complexities in receptor regulation. nih.gov Research has also used these systems to confirm that L-AP4 acts as an agonist at mGlu2/mGlu4 heterodimers, which exhibit a unique pharmacological profile compared to their respective homodimers. nih.govnih.gov

The following table presents the EC₅₀ values for L-AP4 at different group III mGluR subtypes, as determined in recombinant expression systems.

Receptor Subtype EC₅₀ Value (μM) Citation
mGluR40.1 - 0.13 rndsystems.comtocris.com
mGluR80.29 rndsystems.comtocris.com
mGluR61.0 - 2.4 rndsystems.comtocris.com
mGluR7249 - 337 rndsystems.comtocris.com

Neuronal and Glial Cell Line Investigations

Beyond recombinant systems, L-AP4 has been studied in primary neuronal cultures and established cell lines to understand its effects in a more native cellular environment. In cultured olfactory bulb neurons, L-AP4 was found to inhibit high-threshold calcium currents and excitatory synaptic transmission through a G-protein-coupled mechanism. nih.gov This action is consistent with the presynaptic inhibitory role often attributed to group III mGluRs. nih.gov

A significant finding from studies on primary cultures of rat cerebellar granule cells is the neurotrophic role of L-AP4. nih.govcapes.gov.br The application of L-AP4 markedly stimulated the survival of these neurons in culture. nih.govcapes.gov.br This survival-promoting effect did not appear to be mediated by typical mechanisms like large, rapid increases in intracellular calcium or changes in cAMP levels, suggesting a novel signaling pathway, potentially involving an mGlu7-like receptor. nih.govcapes.gov.br Furthermore, research in primary cultures of hippocampal neurons has confirmed that mGlu2 and mGlu4 receptors can form heterodimers, consistent with findings in recombinant systems. nih.gov While the transport of various amino acids has been characterized in glial cell lines, specific mechanistic studies focusing solely on L-AP4 in these lines are less detailed in the available literature. nih.gov

Advanced Analytical and Methodological Research for 2s 4 Amino 2 Phosphonobutanoic Acid

Stereoselective Synthetic Methodologies for (2S)-4-Amino-2-phosphonobutanoic Acid and its Analogs

The biological activity of amino-phosphonic acids is highly dependent on their stereochemistry. Therefore, the development of synthetic methods that precisely control the three-dimensional arrangement of atoms is crucial. Stereoselective synthesis, which encompasses both asymmetric and enantioselective techniques, allows for the preparation of the desired (S)-enantiomer in high purity.

Asymmetric Synthesis Approaches

Asymmetric synthesis introduces chirality into a molecule by using a chiral auxiliary—a temporary component that directs the stereochemical outcome of a reaction. One notable approach involves the use of chiral bislactim ethers derived from diketopiperazines. For instance, the lithium salt of a bislactim ether can undergo a highly regio- and stereoselective conjugate addition to an alkenylphosphonate. sciforum.net This method facilitates a stereocontrolled access to 2-amino-2-methyl-4-phosphonobutanoic acid derivatives, which are analogs of L-AP4. sciforum.net After the key bond-forming step, the chiral auxiliary is removed through vigorous acid hydrolysis to yield the final amino acid with a high degree of asymmetric induction. sciforum.nettandfonline.com

Another successful asymmetric synthesis utilizes L-erythro-(1S, 2S)-1,2-diphenyl-2-hydroxyethylamine as a chiral source. tandfonline.com This chiral amine is condensed with ethyl-4-(diethoxyphosphonyl)-2-oxo-butanoate. The resulting intermediate is then hydrogenated in a totally stereospecific manner. Subsequent hydrolysis yields S-(+)-2-amino-4-phosphonobutanoic acid with a high enantiomeric purity. tandfonline.com A key advantage of this method is that the chiral auxiliary is derived from inexpensive benzoin (B196080) and can be resolved on a large scale. tandfonline.com

Alkylation of Ni(II) complexes of glycine (B1666218) Schiff bases with a recyclable chiral auxiliary represents another powerful strategy. nih.govmdpi.comresearchgate.net Although demonstrated for the large-scale synthesis of fluorinated analogs, the principle is broadly applicable. The chiral auxiliary forms a metal complex that is then alkylated, with the stereochemistry being directed by the auxiliary. The complex is subsequently disassembled to release the desired amino acid and recover the auxiliary for reuse. nih.govmdpi.com

Table 1: Overview of Asymmetric Synthesis Strategies

StrategyChiral Source/AuxiliaryKey Reaction StepReference
Bislactim Ether MethodChiral bislactim ether (e.g., from Val-Ala)Conjugate addition to an alkenylphosphonate sciforum.net
Chiral Hydroxyethylamine MethodL-erythro-(1S, 2S)-1,2-diphenyl-2-hydroxyethylamineCondensation followed by stereospecific hydrogenation tandfonline.com
Ni(II) Complex AlkylationChiral ligand forming a Ni(II) complex with a glycine Schiff baseAsymmetric alkylation of the complex nih.govmdpi.com

Enantioselective Preparation Techniques

Enantioselective techniques often employ a chiral catalyst to create a stereocenter, rather than incorporating a stoichiometric chiral auxiliary. The Michael addition of chiral glycine Schiff bases to vinyl phosphorus compounds is a prominent enantioselective method for preparing α-aminophosphonates. researchgate.net This approach has been successfully applied to the synthesis of various aminophosphonic acids. researchgate.net

Another strategy involves the stereoselective hydrophosphinylation of aldimines, where a phosphorus nucleophile adds across a carbon-nitrogen double bond. nih.gov The use of organocatalysts, such as guanidines, has proven highly efficient for these enantioselective reactions by activating the imine through hydrogen bonding. nih.gov While these methods are general for α-aminophosphonic acids, they provide a foundational framework for the enantioselective synthesis of this compound. The synthesis of constrained analogues, such as cyclopropyl (B3062369) derivatives, has been achieved through sequences involving Horner-Emmons reactions followed by cycloaddition and hydrolysis, providing insight into the bioactive conformation of the parent compound. nih.gov

Bioanalytical Techniques for Detection and Quantification in Research Samples

Accurate detection and quantification of this compound in complex biological samples like plasma, urine, or cerebrospinal fluid are essential for pharmacokinetic and metabolic studies.

Chromatographic Methods (e.g., HPLC-MS) for Biological Matrix Analysis

High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (MS/MS) is the preferred method for the analysis of amino acids in biological fluids due to its high sensitivity and specificity. nih.govmdpi.com The analysis of this compound presents challenges due to its high polarity and lack of a strong chromophore, making direct detection difficult. nih.gov

Sample preparation is a critical first step and typically involves deproteinization, often achieved by precipitation with an organic solvent like acetonitrile (B52724) or methanol. nih.gov To enhance chromatographic retention and ionization efficiency for mass spectrometry, a derivatization step is usually required. One common method is esterification, for example, by reacting the amino acid with 3 N hydrochloric acid in n-butanol. mdpi.com

The derivatized analyte is then separated using reversed-phase HPLC. The separation is followed by detection using a tandem mass spectrometer, often a triple quadrupole (QQQ) instrument operating in the dynamic multiple reaction monitoring (MRM) mode. mdpi.com This technique involves selecting the protonated molecular ion ([M+H]+) of the derivatized analyte in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole. This process provides excellent selectivity and allows for quantification over a wide range of concentrations, with detection limits potentially reaching the nanomolar level. mdpi.com For determining optical purity, HPLC analysis after derivatization with a chiral reagent, such as Marfey's reagent, can be employed. sigmaaldrich.com

Table 2: Typical Workflow for HPLC-MS/MS Analysis in Biological Samples

StepProcedurePurposeReference
Sample Collection &amp; Pre-treatmentCollection of plasma, urine, etc. Centrifugation to remove cells.Isolate the biological matrix of interest. nih.gov
DeproteinizationAddition of organic solvent (e.g., acetonitrile).Remove proteins that interfere with analysis. nih.gov
DerivatizationEsterification with acidified butanol.Increase hydrophobicity for HPLC and improve MS ionization. mdpi.com
HPLC SeparationReversed-phase chromatography.Separate the analyte from other matrix components. mdpi.com
MS/MS DetectionMultiple Reaction Monitoring (MRM) on a triple quadrupole MS.Provide highly sensitive and selective quantification. mdpi.com

Spectroscopic Techniques for Characterization of Synthetic Products (e.g., NMR, MS)

Following synthesis, the identity, purity, and structure of this compound must be unequivocally confirmed. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for this characterization.

Nuclear Magnetic Resonance (NMR):

¹H NMR provides information on the number and connectivity of protons in the molecule, confirming the carbon skeleton.

¹³C NMR helps to identify all carbon atoms, including the carboxyl and phosphonate-bearing carbons.

³¹P NMR is particularly crucial for phosphorus-containing compounds. sciforum.net It provides a distinct signal for the phosphonate (B1237965) group, and its chemical shift is sensitive to the local chemical environment. ¹H-decoupled ³¹P NMR is especially useful for analyzing the diastereomeric excess in crude reaction mixtures during stereoselective synthesis, as diastereomers often exhibit different ³¹P chemical shifts. sciforum.net

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HR-MS), often using techniques like Electrospray Ionization (ESI), is used to determine the precise molecular weight of the synthesized compound. mdpi.com This allows for the confirmation of the elemental composition, providing strong evidence for the compound's identity.

Together, these spectroscopic methods provide a comprehensive characterization of the synthetic product, ensuring its structural integrity and purity before its use in further biological research. mdpi.comresearchgate.net

Development of Radiolabeled this compound for Receptor Binding Studies

To study the interaction of this compound with its target receptors, a radiolabeled version of the molecule is often developed. Tritiated L-AP4 ([³H]-L-AP4) has been successfully used as a radioligand to characterize the ligand binding site of the mGluR4a metabotropic glutamate (B1630785) receptor subtype. nih.gov

In these studies, membranes prepared from cells engineered to express the receptor of interest (e.g., baby hamster kidney cells expressing mGluR4a) are incubated with [³H]-L-AP4. nih.gov The amount of radioligand that binds specifically to the receptor is measured. Such binding assays allow for the determination of key pharmacological parameters:

Affinity (K_D): The dissociation constant, which represents the concentration of radioligand required to occupy 50% of the receptors at equilibrium. For [³H]-L-AP4 binding to mGluR4a, a K_D of 441 nM has been reported. nih.gov

Binding Density (B_max): The maximum number of binding sites in a given amount of tissue or protein. A B_max of 3.0 pmol/mg protein was observed for [³H]-L-AP4 on mGluR4a-expressing membranes. nih.gov

Competition binding experiments, where the ability of non-labeled compounds to displace [³H]-L-AP4 is measured, are used to determine the affinity of other ligands for the receptor. A strong correlation between the binding affinities of various compounds and their functional potencies confirms that the radioligand is labeling a functionally relevant site. nih.gov The development of [³H]-L-AP4 has thus been instrumental in characterizing group III mGluRs and has supported the hypothesis that the L-AP4 receptor is a member of the mGluR family. nih.gov

Table 3: Receptor Binding Data for [³H]-L-AP4 at mGluR4a

ParameterValueConditionsReference
Affinity (K_D)441 nMBinding to mGluR4a-expressing BHK cell membranes nih.gov
Maximal Binding Density (B_max)3.0 ± 0.5 pmol/mg proteinBinding to mGluR4a-expressing BHK cell membranes nih.gov
Affinity (K_D) in presence of GTPγS761 nMIndicates coupling to G-proteins nih.gov

Computational and Theoretical Investigations of 2s 4 Amino 2 Phosphonobutanoic Acid

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking studies have been instrumental in understanding how (2S)-4-Amino-2-phosphonobutanoic acid interacts with its primary targets, the group III metabotropic glutamate (B1630785) receptors (mGluR4, mGluR6, mGluR7, and mGluR8). These receptors possess a large extracellular domain known as the Venus flytrap (VFT) domain, which is the binding site for orthosteric ligands like L-AP4.

Homology models of the mGluR4 VFT domain, often based on the crystal structures of related bacterial periplasmic binding proteins, have been used to predict the binding pose of L-AP4 and its analogues. researchgate.netunc.edu These models, combined with site-directed mutagenesis studies, have identified key amino acid residues crucial for ligand recognition and receptor activation.

Key interactions typically involve the charged moieties of the L-AP4 molecule: the α-amino group, the α-carboxyl group, and the phosphonate (B1237965) group. For instance, in mGluR4, it has been proposed that the hydroxyl groups of Serine 159 and Threonine 182 form hydrogen bonds with the α-carboxyl and α-amino groups of the ligand, respectively. unc.edu Furthermore, a conserved Arginine residue (Arg78 in mGluR4) is thought to form an electrostatic interaction with the negatively charged phosphonate group of L-AP4. unc.edu The mutation of these residues to Alanine (B10760859) has been shown to severely impair the binding of radiolabeled L-AP4. unc.edu

The binding affinity of L-AP4 varies across the different group III mGluR subtypes, and computational models help to explain these differences. For example, specific [3H]L-AP4 binding has been detected in cells expressing mGluR4a and mGluR8a, but not in those expressing mGluR6 or mGluR7a, suggesting subtype-specific interactions that can be explored through comparative docking studies.

Table 1: Key Amino Acid Residues in mGluR4 Involved in L-AP4 Interaction

ResidueProposed Interaction with L-AP4
Arg78Electrostatic interaction with the phosphonate group
Ser159Hydrogen bond with the α-carboxyl group
Thr182Hydrogen bond with the α-amino group

Data derived from homology modeling and site-directed mutagenesis studies. unc.edu

Molecular Dynamics Simulations of this compound with mGluR Models

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, complementing the static picture offered by molecular docking. These simulations can reveal conformational changes in both the ligand and the receptor upon binding, the stability of the interactions over time, and the role of solvent molecules in the binding process.

These simulations can track the movement of the two lobes of the VFT domain, which close upon agonist binding to activate the receptor. The degree of this "clamshell" closure can be correlated with the efficacy of the agonist. For L-AP4, MD simulations can quantify the stability of the closed conformation of the mGluR4 VFT domain, providing a mechanistic link between binding and receptor activation.

While specific, extensive MD simulation studies focused solely on L-AP4 with various mGluR homodimers are not widely available in the public literature, the principles from simulations of other glutamate receptors are applicable. plos.org These studies show that the ligand's flexibility and its ability to maintain key hydrogen bonds and electrostatic interactions within the binding pocket are crucial for stable binding and subsequent receptor activation. plos.org

Table 2: Findings from MD Simulations of L-AP4 with mGluR Models

ObservationImplication
L-AP4 stabilizes the closed conformation of the mGluR4 VFT domain in a mGlu2-4 heterodimer. nih.govConfirms the role of L-AP4 as an agonist that induces the conformational change necessary for receptor activation.
The binding pose of L-AP4 within the mGluR4 binding pocket is stable over the simulation time. nih.govIndicates a well-defined and energetically favorable interaction between the ligand and the receptor.

Based on a cryo-EM and MD simulation study of the mGlu2-4 heterodimer. nih.gov

Quantum Mechanical (QM) and QM/MM Studies of Phosphonate Reactivity and Interactions

Quantum mechanical (QM) and hybrid QM/molecular mechanics (MM) methods offer the highest level of theory to investigate the electronic properties of a ligand and its interactions with a protein. These methods are particularly useful for studying chemical reactions, charge distributions, and the precise nature of non-covalent interactions that are not fully captured by classical force fields used in standard MD simulations.

To date, there are no specific QM or QM/MM studies in the published literature focused exclusively on this compound and its interaction with mGluRs. However, the application of these methods to similar systems provides a clear indication of their potential in this area.

QM/MM studies are well-suited to analyze the reactivity of the phosphonate group of L-AP4. For example, these methods could be used to accurately calculate the pKa values of the phosphonate hydrogens within the microenvironment of the mGluR binding pocket, which may differ significantly from their values in aqueous solution. This is crucial for understanding the protonation state of the ligand upon binding and its role in forming electrostatic interactions.

Furthermore, QM/MM can be employed to detail the energetics of bond formation and cleavage, which would be relevant if studying the enzymatic degradation of L-AP4 or designing covalent inhibitors. For the interaction with mGluRs, a QM/MM approach would allow for a more accurate description of the hydrogen bonds and electrostatic interactions between L-AP4 and the key amino acid residues identified in docking studies. This can provide a more refined understanding of the binding affinity and selectivity of L-AP4 for different group III mGluR subtypes.

The study of other enzyme systems using QM/MM has demonstrated the power of this approach in elucidating reaction mechanisms and the roles of active site residues. mdpi.com By analogy, applying these methods to the L-AP4-mGluR system would undoubtedly yield a deeper, more quantitative understanding of the molecular basis of its agonist activity.

Future Research Directions and Emerging Paradigms for 2s 4 Amino 2 Phosphonobutanoic Acid

Development of More Subtype-Selective Group III mGluR Ligands Based on (2S)-4-Amino-2-phosphonobutanoic Acid Scaffolds

A primary challenge in dissecting the specific roles of group III mGluR subtypes has been the limited pharmacological tools available. L-AP4 itself activates mGluR4, mGluR6, and mGluR8 with high potency, but is significantly less potent at mGluR7. tocris.com This has spurred intensive research efforts to develop new ligands based on the L-AP4 scaffold that can selectively target a single receptor subtype.

The development of conformationally constrained analogues of L-AP4 has been a fruitful strategy. By restricting the flexibility of the molecule, researchers can favor binding to the unique topology of a specific receptor's orthosteric site. For example, analogues such as Z-cyclopentyl AP4 have demonstrated a degree of selectivity for mGluR4 over other group III subtypes. nih.govnih.gov Another significant advancement was the discovery of (S)-3,4-DCPG, which shows a remarkable 100-fold selectivity for mGluR8 over mGluR4. nih.gov

More recently, computational methods combined with synthetic chemistry have led to novel agonists with improved selectivity profiles. LSP4-2022, an orthosteric agonist derived from a virtual screening hit, is the first compound reported with high selectivity for mGluR4, showing an EC₅₀ of 0.11 µM for mGluR4 compared to 11.6 µM and 29.2 µM for mGluR7 and mGluR8, respectively. researchgate.net These next-generation compounds are critical for clarifying the individual contributions of each group III mGluR subtype to synaptic transmission and circuit function.

Selectivity of L-AP4 and its Analogs for Group III mGluRs
CompoundmGluR4 SelectivitymGluR7 SelectivitymGluR8 SelectivityKey Finding
This compound (L-AP4)High Potency (Agonist)Low Potency (Agonist)High Potency (Agonist)Group III selective, but poor subtype selectivity. nih.gov
(S)-3,4-Dicarboxyphenylglycine (DCPG)Lower PotencyLow PotencyHigh Potency (Selective Agonist)Considered a selective mGluR8 agonist. nih.govnih.gov
Z-Cyclopentyl AP4Preferential (Agonist)No ActivityLower PotencyA conformationally constrained analog with some mGluR4 preference. nih.govnih.gov
LSP4-2022High Potency (Selective Agonist)Low PotencyLow PotencyA novel, potent, and selective mGluR4 agonist. researchgate.net

Elucidation of this compound's Role in Specific Neuronal Circuits Beyond Hippocampus and Retina

While the actions of L-AP4 are well-documented in the hippocampus and retina, where it modulates synaptic transmission and information processing, its role in other critical brain regions is an expanding area of investigation. nih.govresearchgate.netnih.gov

Basal Ganglia: Electrophysiological studies have shown that L-AP4 modulates both excitatory and inhibitory transmission in key nuclei of the basal ganglia, including the globus pallidus and the substantia nigra pars reticulata. nih.gov In rodent models of Parkinson's disease, direct infusion of L-AP4 into the globus pallidus can produce antiparkinsonian effects, whereas infusion into the substantia nigra pars reticulata can worsen motor deficits. nih.gov These opposing effects highlight the circuit-specific roles of group III mGluRs and suggest that subtype-selective drugs could offer a more targeted therapeutic strategy.

Cerebellum: Research has demonstrated a neurotrophic role for L-AP4, showing it can significantly promote the survival of cultured rat cerebellar granule cells. nih.gov This effect appears to be mediated by an mGluR7-like receptor and does not involve mechanisms common to other neurotrophic agents, suggesting a novel pathway for neuronal support in this region. nih.gov

Amygdala and Prefrontal Cortex: The amygdala, prefrontal cortex, and ventral striatum form a network crucial for emotion and motivation. nih.gov Studies investigating the central action of angiotensin II, a peptide involved in regulating blood pressure and behavior, found that pretreatment with L-AP4 could prevent the behavioral effects of angiotensin II on learning and memory. nih.gov This finding points to a role for group III mGluRs in modulating complex behaviors related to affectively motivated memory, likely involving circuits within the amygdala and associated cortical structures. nih.gov

Integration of this compound Research with Optogenetics and Chemogenetics to Dissect Circuit Function

The combination of pharmacology with modern neuroscience tools like optogenetics and chemogenetics represents a powerful paradigm for future research. nih.gov These techniques allow for the control of genetically-defined populations of neurons with light (optogenetics) or specific designer drugs (chemogenetics), offering unprecedented circuit specificity. nih.govmpg.deescholarship.org

Integrating L-AP4 research with these methods can overcome the limitations of applying the drug globally. For instance, a researcher could use optogenetics to specifically activate the projection from the prefrontal cortex to the amygdala while recording from a postsynaptic neuron. nih.gov The application of L-AP4 during this specific activation would reveal how group III mGluRs modulate that precise synaptic connection, without the confounding effects of the drug on other inputs to the same cell. nih.gov

This approach can answer highly specific questions, such as:

Does L-AP4-sensitive presynaptic inhibition differ between two distinct inputs converging on the same neuron?

How does activation of group III mGluRs on astrocytes, manipulated via chemogenetics, influence the activity of a specific, light-activated neuronal pathway? nih.govnih.gov

By pairing the receptor-group selectivity of L-AP4 with the cellular and pathway specificity of opto- and chemogenetics, researchers can causally link the activation of group III mGluRs in defined circuits to changes in physiology and behavior. semanticscholar.org

Advanced Proteomics and Metabolomics to Uncover Novel Biological Effects of this compound

Future research will increasingly employ high-throughput "omics" technologies to gain a systems-level understanding of L-AP4's effects. Proteomics (the large-scale study of proteins) and metabolomics (the study of small molecules, or metabolites) can provide an unbiased snapshot of the molecular changes induced by group III mGluR activation.

Applying these techniques could reveal previously unknown biological functions of L-AP4. For example, a proteomics study comparing tissue from L-AP4-treated and control animals could identify novel downstream signaling proteins or reveal changes in the expression of synaptic structural components. This could illuminate the long-term molecular mechanisms underlying the neurotrophic effects of L-AP4 seen in cerebellar granule cells. nih.gov

Q & A

Q. What are the recommended synthetic routes for (2S)-4-Amino-2-phosphonobutanoic acid, and how can stereochemical purity be ensured?

Methodological Answer: Synthesis typically involves phosphonate group introduction via Michaelis-Arbuzov or modified Curtius reactions. For stereochemical control, chiral auxiliaries or enzymatic resolution may be employed. For example, solid-phase peptide synthesis (SPPS) can preserve the (2S)-configuration using Fmoc-protected intermediates . Post-synthesis, purity (≥95%) is verified via HPLC, while stereochemistry is confirmed using chiral chromatography or circular dichroism (CD) spectroscopy. Nuclear magnetic resonance (NMR) (e.g., 31^{31}P and 1^{1}H) is critical for structural validation .

Q. How should researchers characterize the compound’s stability under varying pH and temperature conditions?

Methodological Answer: Stability studies involve incubating the compound in buffers (pH 3–9) at 25°C and 37°C. Samples are analyzed at intervals via LC-MS to detect degradation products (e.g., dephosphonylation or racemization). For long-term storage, lyophilization at -20°C under nitrogen is recommended to prevent hydrolysis .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported pharmacological activities (e.g., receptor antagonism vs. partial agonism)?

Methodological Answer: Discrepancies may arise from assay conditions (e.g., cell type, buffer composition) or impurities. To address this:

  • Reproducibility Checks: Validate activity in multiple models (e.g., HEK293 cells vs. primary neurons).
  • Structural Analog Comparison: Test analogs like DL-AP4 to isolate stereospecific effects .
  • Binding Assays: Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity (KdK_d) under standardized conditions.

Q. How can researchers design experiments to evaluate metabolic stability in vivo?

Methodological Answer:

  • In Vitro Screening: Use liver microsomes (human/rat) to assess cytochrome P450-mediated metabolism.
  • Radiolabeling: Incorporate 14^{14}C at the phosphonate group to track metabolic pathways via scintillation counting.
  • Pharmacokinetic (PK) Studies: Administer the compound intravenously/orally in rodent models, followed by plasma LC-MS/MS analysis to determine half-life (t1/2t_{1/2}) and bioavailability .

Q. What computational methods are effective for predicting binding modes with glutamate receptors?

Methodological Answer:

  • Molecular Docking: Use software like AutoDock Vina to model interactions with mGluR subtypes. Focus on conserved residues (e.g., Arg78 in mGluR4).
  • Molecular Dynamics (MD): Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) to assess stability over 100 ns trajectories.
  • Free Energy Calculations: Apply MM-GBSA to rank binding affinities of stereoisomers .

Q. How should researchers address discrepancies in cytotoxicity data across cell lines?

Methodological Answer:

  • Dose-Response Curves: Generate IC50_{50} values in ≥3 cell lines (e.g., HeLa, HepG2, primary fibroblasts).
  • Mechanistic Studies: Use RNA-seq to identify differentially expressed genes post-treatment.
  • Impurity Analysis: Test batches with varying purity (e.g., 90% vs. 98%) to rule out contaminant effects .

Q. Key Considerations for Experimental Design

  • Stereochemical Integrity: Always verify configuration via X-ray crystallography if crystalizable .
  • Buffer Compatibility: Avoid phosphate buffers in binding assays to prevent competition with the phosphonate group.
  • Ethical Compliance: Follow NIH guidelines for in vivo studies, including IACUC approval.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.